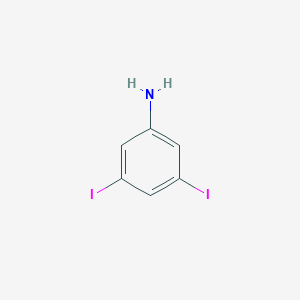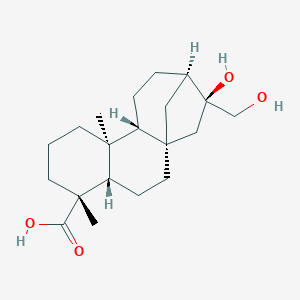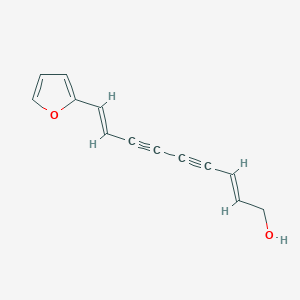
3,5-Diiodoaniline
Übersicht
Beschreibung
3,5-Diiodoaniline is a chemical compound with the molecular formula C6H5I2N . It has a molecular weight of 344.92 . It is typically stored in a dark place, under an inert atmosphere, at room temperature . The compound is solid in its physical form .
Synthesis Analysis
A chemoselective procedure was developed for the synthesis of 2,4,6-triiodoaniline and 2,4-diiodoaniline by the reaction of aniline with potassium dichloroiodate in dilute HCl . Subsequent deamination of 2,4,6-triiodoaniline afforded 1,3,5-triiodobenzene in good yield .Molecular Structure Analysis
The InChI code for 3,5-Diiodoaniline is1S/C6H5I2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 . This code provides a specific string of characters that represents the molecular structure of the compound. Physical And Chemical Properties Analysis
3,5-Diiodoaniline is a solid compound . It has a molecular weight of 344.92 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
3,5-Diiodoaniline is used in chemical synthesis . It’s a compound with the molecular formula C6H5I2N and is often used as a reagent in various chemical reactions.
Biological and Medicinal Applications
The compound has been linked to a wide spectrum of biological and medicinal applications . For example, it’s been studied in the context of a prospective drug molecule .
Photophysics
3,5-Diiodoaniline has been investigated using spectroscopic techniques and computational analyses for its photophysical properties . These properties are important in fields like photochemistry and photobiology.
Safety and Handling
Understanding the safety and handling of 3,5-Diiodoaniline is also a significant area of research. It’s important to know the hazard statements, precautionary statements, and proper storage conditions for this compound .
Safety and Hazards
The safety information for 3,5-Diiodoaniline indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes represent various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
3,5-Diiodoaniline is a chemical compound with the formula C6H5I2N It’s structurally similar compound, 3,5-diiodotyrosine, interacts with several targets including camp-dependent protein kinase inhibitor alpha, camp-dependent protein kinase catalytic subunit alpha, alpha-amylase g-6, trypsin-1, nickel-binding periplasmic protein, and iodotyrosine dehalogenase 1 .
Mode of Action
It’s structurally similar compound, 3,5-diiodotyrosine, is known to play a role in the biosynthesis of thyroid hormones, where diiodotyrosine residues are coupled with other monoiodotyrosine or diiodotyrosine residues to form t4 or t3 thyroid hormones .
Biochemical Pathways
Its structurally similar compound, 3,5-diiodotyrosine, is involved in the thyroid hormone synthesis pathway .
Result of Action
Its structurally similar compound, 3,5-diiodotyrosine, has been shown to have effects on energy metabolism .
Eigenschaften
IUPAC Name |
3,5-diiodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5I2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLBMXJABUVAJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5I2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478250 | |
| Record name | 3,5-DIIODOANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diiodoaniline | |
CAS RN |
35122-96-4 | |
| Record name | 3,5-DIIODOANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-diiodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 3,5-diiodoaniline be used to facilitate the crosslinking of molecules in the gas phase?
A: Recent research highlights the use of 3,5-diiodoaniline as a photo-activated crosslinker for triglycerol (TG) lipid ions in the gas phase. [] The process utilizes ultraviolet photodissociation tandem mass spectrometry (UVPD-MS/MS), where 3,5-diiodoaniline forms a non-covalent complex with protonated TG dimers. Upon UV irradiation, 3,5-diiodoaniline undergoes sequential loss of iodine radicals, generating a reactive anilinyl biradical. [] This biradical can then participate in hydrogen abstraction from the TG molecules, ultimately leading to the formation of covalently cross-linked TG products. [] This method offers a novel approach to study intermolecular interactions and crosslinking of various biomolecules in the gas phase.
Q2: How does the nephrotoxicity of 3,5-diiodoaniline compare to other 3,5-dihaloanilines?
A: Studies comparing the nephrotoxicity of 3,5-dihaloanilines (DHA) – specifically 3,5-dichloroaniline (DCA), 3,5-dibromoaniline (DBA), and 3,5-diiodoaniline (DIA) – in isolated rat renal cortical cells reveal a difference in potency. [] DBA was identified as the most potent nephrotoxicant, followed by DIA and then DCA. [] Interestingly, pretreatment with antioxidants like α-tocopherol, ascorbate, glutathione, and N-acetyl-L-cysteine was found to attenuate the cytotoxicity induced by all three DHAs, suggesting a role for free radicals in their mechanism of toxicity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B149789.png)


![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B149803.png)

![methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate](/img/structure/B149806.png)



![(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B149823.png)



